

An In-Depth Technical Guide to 2-Phenylbenzoylacetonitrile: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Phenylbenzoylacetonitrile**

Cat. No.: **B1625552**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenylbenzoylacetonitrile**, a molecule of interest in organic synthesis and medicinal chemistry. This document delves into its chemical identity, structural features, and the broader context of its chemical class, offering insights for its potential application in research and drug development.

Chemical Identity and Nomenclature

IUPAC Name: **2-Phenylbenzoylacetonitrile**[\[1\]](#) CAS Number: 270084-29-2[\[1\]](#) Chemical Formula: $C_{15}H_{11}NO$ [\[1\]](#)[\[2\]](#) Molecular Weight: 221.25 g/mol [\[2\]](#)

The systematic IUPAC name, **2-Phenylbenzoylacetonitrile**, is derived from the parent structure, acetonitrile (CH_3CN), a two-carbon chain with a nitrile functional group ($-C\equiv N$). In this molecule, the α -carbon (the carbon adjacent to the nitrile group) is substituted with two distinct groups: a phenyl group ($-C_6H_5$) and a benzoyl group ($-C(=O)C_6H_5$).

According to IUPAC nomenclature rules for nitriles, when the nitrile group is the principal functional group, the suffix "-nitrile" is added to the name of the parent hydrocarbon chain. In this case, the two-carbon chain is named "acetonitrile". The substituents on the α -carbon (position 2) are then named as prefixes in alphabetical order. However, due to the established

common name for the benzoyl group, the name is constructed as **2-Phenylbenzoylacetonitrile**.

Structural Representation:

2D Structure:

3D Structure (Ball-and-Stick Model):

A three-dimensional representation illustrates the spatial arrangement of the atoms, highlighting the tetrahedral geometry of the α -carbon and the planar nature of the two phenyl rings and the carbonyl group.

A 3D conformer of **2-Phenylbenzoylacetonitrile** would be generated here if the tool was available.

Physicochemical Properties

Specific experimental data on the physicochemical properties of **2-Phenylbenzoylacetonitrile**, such as melting point, boiling point, and solubility, are not readily available in the public domain. However, based on its structure—a relatively nonpolar aromatic ketone with a polar nitrile group—it is predicted to be a solid at room temperature with low solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

For context, related compounds exhibit the following properties:

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Phenylacetonitrile	C ₈ H ₇ N	117.15	-24	233-234
Benzoylacetonitrile	C ₉ H ₇ NO	145.16	82-83	160 (at 10 mmHg)[3]

This table provides data for related compounds to offer a comparative context.

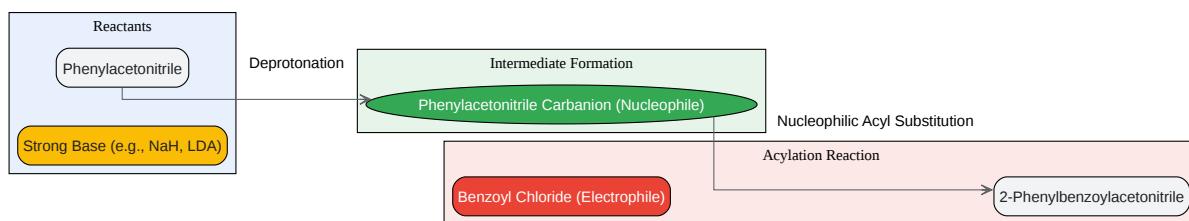
Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2-Phenylbenzoylacetonitrile** is not prominently documented in readily accessible literature, its structure suggests a logical synthetic approach based on established organic chemistry principles. The α -carbon of a nitrile is acidic and can be deprotonated by a suitable base to form a stabilized carbanion (a nitrile-stabilized enolate). This nucleophile can then react with an electrophile.

Proposed Synthetic Pathway:

A plausible route for the synthesis of **2-Phenylbenzoylacetonitrile** would involve the acylation of phenylacetonitrile with benzoyl chloride.

Workflow for the Proposed Synthesis of **2-Phenylbenzoylacetonitrile**:



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Caption: Proposed synthetic workflow for **2-Phenylbenzoylacetonitrile**.

Detailed Experimental Protocol (Hypothetical):

Objective: To synthesize **2-Phenylbenzoylacetonitrile** via acylation of phenylacetonitrile.

Materials:

- Phenylacetonitrile
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Benzoyl chloride
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate
- Hexanes

Procedure:

- Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is then added to the flask.
- Deprotonation: The flask is cooled to 0 °C in an ice bath. A solution of phenylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the carbanion.
- Acylation: The reaction mixture is cooled back to 0 °C. A solution of benzoyl chloride (1.05 equivalents) in anhydrous THF is added dropwise over 30 minutes. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.
- Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and the aqueous layer is extracted

three times with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO_3 solution, followed by brine.

- **Purification:** The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **2-Phenylbenzoylacetone**.

Note: This is a hypothetical protocol and would require optimization and safety assessment before being performed.

Spectroscopic Analysis (Predicted)

While experimental spectra for **2-Phenylbenzoylacetone** are not readily available, its spectroscopic characteristics can be predicted based on its functional groups and overall structure.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ^1H NMR spectrum is expected to show signals in the aromatic region.

- **Aromatic Protons:** The protons on the two phenyl rings are expected to appear as a complex multiplet in the range of δ 7.2-8.0 ppm. The protons on the benzoyl ring ortho to the carbonyl group may be shifted downfield due to the electron-withdrawing nature of the carbonyl.
- **α -Proton:** A singlet corresponding to the single proton on the α -carbon is expected. Its chemical shift would likely be in the range of δ 5.0-6.0 ppm, shifted downfield due to the deshielding effects of the adjacent nitrile, carbonyl, and phenyl groups.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ^{13}C NMR spectrum will provide information about all the carbon atoms in the molecule.

- **Carbonyl Carbon:** A signal for the ketone carbonyl carbon is expected in the range of δ 190-200 ppm.
- **Nitrile Carbon:** The carbon of the nitrile group should appear around δ 115-125 ppm.

- Aromatic Carbons: Multiple signals for the aromatic carbons of the two phenyl rings will be observed between δ 125-140 ppm.
- α -Carbon: The signal for the α -carbon will be in the aliphatic region, likely around δ 60-70 ppm.

Infrared (IR) Spectroscopy:

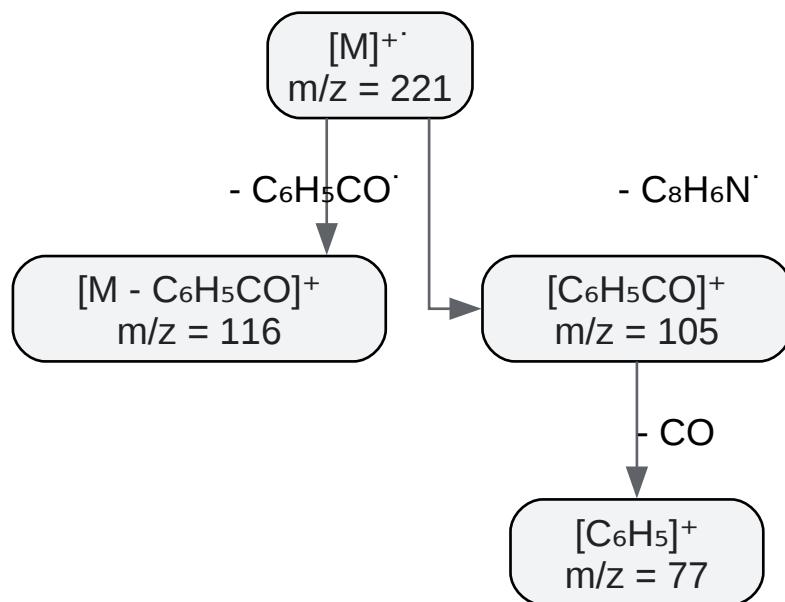
The IR spectrum will show characteristic absorption bands for the key functional groups.

- C≡N Stretch: A sharp, medium-intensity absorption band for the nitrile group is expected around 2220-2260 cm^{-1} .
- C=O Stretch: A strong, sharp absorption band for the ketone carbonyl group should appear around 1680-1700 cm^{-1} . The conjugation with the phenyl ring will lower the frequency from that of a simple aliphatic ketone.
- C-H Stretch (Aromatic): Absorptions for the C-H stretching of the aromatic rings will be observed just above 3000 cm^{-1} .
- C=C Stretch (Aromatic): Several bands of variable intensity for the C=C stretching of the aromatic rings will be present in the 1450-1600 cm^{-1} region.

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at an m/z corresponding to the molecular weight of the compound (221.25). Common fragmentation patterns would involve the loss of the benzoyl group (C_6H_5CO , m/z 105) or the phenyl group (C_6H_5 , m/z 77).

Predicted Fragmentation Pathway:



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Caption: Predicted major fragmentation pathways for **2-Phenylbenzoylacetone** in mass spectrometry.

Applications in Drug Development

The benzoylacetone scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. The presence of a ketone, a nitrile, and two aromatic rings in **2-Phenylbenzoylacetone** provides multiple points for interaction with biological targets and for further chemical modification.

While specific studies on the pharmacological activity of **2-Phenylbenzoylacetone** are limited, compounds containing the α -cyanoketone moiety have been investigated for various therapeutic applications, including as enzyme inhibitors. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the aromatic rings can engage in π - π stacking and hydrophobic interactions within protein binding pockets.

The reactivity of the α -proton also allows for this molecule to be used as a versatile intermediate for the synthesis of more complex heterocyclic compounds with potential therapeutic value. Further research is warranted to explore the biological activity profile of **2-Phenylbenzoylacetone** and its derivatives.

Safety and Handling

Detailed toxicology data for **2-Phenylbenzoylacetonitrile** is not available. However, based on the presence of a nitrile group, it should be handled with caution. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Phenylbenzoylacetonitrile: Structure, Properties, and Synthetic Considerations]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1625552#2-phenylbenzoylacetonitrile-iupac-name-and-structure>

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